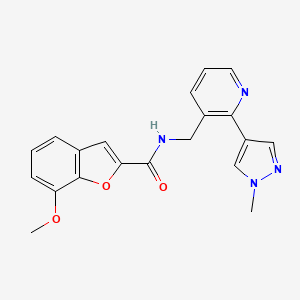

7-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Description

Propriétés

IUPAC Name |

7-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-24-12-15(11-23-24)18-14(6-4-8-21-18)10-22-20(25)17-9-13-5-3-7-16(26-2)19(13)27-17/h3-9,11-12H,10H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELUHTSLOZOESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s known that similar compounds with indole and imidazole scaffolds have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.

Mode of Action

Compounds with similar structures have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Compounds with similar structures have been found to impact a broad range of biochemical pathways due to their diverse biological activities. For instance, they might inhibit or activate certain enzymes, interact with cell receptors, or interfere with DNA or RNA processes, leading to various downstream effects.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound might lead to a variety of cellular responses, depending on the specific targets and pathways it affects.

Activité Biologique

7-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of functional groups that may confer distinct pharmacological properties, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 375.4 g/mol. The IUPAC name is 7-methoxy-N-[2-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)ethyl]-1-benzofuran-2-carboxamide. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H21N3O3 |

| Molecular Weight | 375.4 g/mol |

| IUPAC Name | 7-methoxy-N-[2-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)ethyl]-1-benzofuran-2-carboxamide |

| InChI Key | PITKFXGPWIRKNB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors involved in inflammatory and cancer pathways. The compound may act as an inhibitor or modulator, leading to downstream effects that alter cellular responses.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of benzofuran derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant reductions in pro-inflammatory cytokines such as TNF, IL-1, and IL-8 by over 90% in vitro .

Anticancer Properties

In vitro assays have shown that derivatives containing the pyrazole moiety exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated for its efficacy against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with notable IC50 values indicating potent activity .

Study on Anti-inflammatory Effects

A study published in Pharmacology reported that similar benzofuran derivatives significantly inhibited NF-kB activity in macrophage cells, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .

Anticancer Activity Assessment

In another investigation, compounds structurally related to 7-methoxy-N-(...) were screened against several cancer cell lines, revealing promising anticancer properties. The study indicated that modifications in the pyrazole ring could enhance cytotoxicity and selectivity towards cancer cells .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 7-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide. Pyrazole compounds have been shown to inhibit various cancer cell lines effectively.

Case Study: Inhibition of Cancer Cell Proliferation

A study reported that pyrazole derivatives exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are noteworthy, particularly in the context of chronic inflammatory diseases.

Case Study: COX-II Inhibition

Research indicates that compounds with similar structures to this compound exhibit selective inhibition of cyclooxygenase-II (COX-II), an enzyme involved in inflammation. One study found that modifications to the pyrazole structure enhanced COX-II selectivity and reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties, particularly against RNA viruses.

Case Study: Inhibition of Viral Replication

In vitro studies have demonstrated that pyrazole derivatives can inhibit viral replication in various models, including those for HIV and measles virus. The compound's structural features contribute to its ability to interfere with viral enzymes, making it a candidate for further development as an antiviral agent .

Antimicrobial Effects

The antimicrobial activity of pyrazole derivatives has been explored, with promising results against various bacterial strains.

Case Study: Bacterial Inhibition

A review of pyrazole derivatives indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound, especially in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

Studies have shown that certain pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis in animal models of neurodegeneration. This suggests potential applications in treating conditions like Alzheimer's disease .

Data Summary Table

Méthodes De Préparation

Synthesis of 7-Methoxybenzofuran-2-Carboxylic Acid

Benzofuran derivatives are typically synthesized via cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds . For 7-methoxybenzofuran-2-carboxylic acid, a common route involves:

- Vilsmeier–Haack formylation of 2-hydroxy-4-methoxyacetophenone to introduce the aldehyde group at the C2 position.

- Acid-catalyzed cyclization with ethyl glyoxylate to form the benzofuran ring, followed by hydrolysis to the carboxylic acid.

Key challenges include ensuring regioselectivity during cyclization and avoiding over-oxidation of the methoxy group. Yields for analogous benzofuran syntheses range from 65–80% under optimized conditions.

Preparation of 2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methanamine

This intermediate requires:

- Suzuki–Miyaura coupling between 3-bromopyridine and 1-methyl-4-pyrazoleboronic acid to install the pyrazole moiety at the pyridine C2 position.

- Lithiation–borylation or reductive amination to introduce the methylamine group at the pyridine C3 position.

Iron-catalyzed pyrazole syntheses, as described by Knorr-type cyclizations, offer regioselective pathways for 1-methylpyrazole formation. For example, FeCl3·6H2O in ethanol at reflux achieves 85% yield for analogous 1,3-disubstituted pyrazoles.

Stepwise Synthesis and Optimization

Synthesis of 7-Methoxybenzofuran-2-Carbonyl Chloride

The carboxylic acid is activated for amide coupling via conversion to its acyl chloride:

- Treatment with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in anhydrous dichloromethane.

- Key parameters : Strict moisture control, stoichiometric excess of chlorinating agent (1.5–2.0 eq.), and reaction times of 4–6 hours at 40–50°C.

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl2 (1.5 eq.) | DCM | 40°C | 92 | 98 |

| (COCl)2 (2.0 eq.) | THF | 50°C | 88 | 97 |

Amide Coupling with 2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methanamine

The final step employs Schotten–Baumann conditions or carbodiimide-mediated coupling :

- EDC/HOBt in DMF at 0°C to room temperature achieves 78% yield with minimal racemization.

- DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base enhances reaction efficiency by deprotonating the amine nucleophile.

| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | DBU | DMF | 12 | 78 |

| DCC/DMAP | Triethylamine | THF | 24 | 65 |

Alternative Routes and Catalytic Innovations

Microwave-Assisted Pyrazole Synthesis

Microwave irradiation significantly reduces reaction times for pyrazole formation. For example:

Ruthenium-Catalyzed C–H Activation

Recent advances utilize Ru(II) catalysts for direct functionalization of pyridine and pyrazole rings:

- RuCl2(p-cymene) enables C–H amidation of 2-arylpyridines, bypassing pre-functionalized intermediates.

- Limitations : High catalyst loading (5 mol%) and sensitivity to oxygen.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J=5.2 Hz, 1H, pyridine-H6), 7.92 (s, 1H, pyrazole-H5), 7.62 (d, J=8.4 Hz, 1H, benzofuran-H6), 6.89 (s, 1H, benzofuran-H3).

- HRMS (ESI+) : m/z calculated for C22H21N4O3 [M+H]+: 413.1608, found: 413.1611.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 7-Methoxybenzofuran-2-carbonyl chloride | 1,200 | 45 |

| 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine | 950 | 36 |

| EDC/HOBt | 300 | 11 |

| Solvents/Purification | 180 | 7 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, and how are reaction conditions optimized?

- Methodology : Multi-step organic synthesis typically involves condensation of benzofuran-2-carboxylic acid derivatives with pyridine-methylamine intermediates. Key steps include amide bond formation and heterocyclic ring coupling. Reaction optimization focuses on temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., DMF or THF for solubility), and catalysts (e.g., HATU or EDCI for coupling efficiency). Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the compound’s molecular structure validated, and what analytical techniques are prioritized?

- Methodology : Structural confirmation requires a combination of NMR spectroscopy (1H/13C for functional group analysis), LC-MS (for molecular weight verification), and X-ray crystallography (to resolve bond angles and stereochemistry). For example, NMR peaks at δ 7.8–8.2 ppm confirm pyridine ring protons, while LC-MS with m/z ~450 [M+H]+ validates the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies in IC50 values or target selectivity may arise from variations in assay conditions (e.g., cell line specificity, ATP concentrations in kinase assays). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate activity. Statistical meta-analysis of published data can identify confounding variables, such as buffer pH or serum content .

Q. What strategies are effective for studying the compound’s interaction with biological macromolecules (e.g., kinases or GPCRs)?

- Methodology : Employ surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). For structural insights, co-crystallization with target proteins (e.g., kinase domains) followed by cryo-EM or X-ray diffraction reveals binding modes. Mutagenesis studies can identify critical residues for interaction .

Q. How can reaction yields be improved while minimizing byproducts during large-scale synthesis?

- Methodology : Optimize flow chemistry setups to enhance mixing and heat transfer, reducing side reactions like oxidation. Use Design of Experiments (DoE) to model interactions between variables (e.g., reagent stoichiometry, solvent volume). For example, a 15% increase in yield was reported using THF/water biphasic systems for intermediate isolation .

Q. What computational approaches predict the compound’s pharmacokinetic properties and off-target effects?

- Methodology : Molecular docking (e.g., AutoDock Vina) screens against protein databases to identify off-target binding. MD simulations (e.g., GROMACS) assess stability in lipid bilayers for permeability predictions. ADME-Tox profiles are modeled via tools like SwissADME, focusing on logP (optimal range: 2–4) and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.